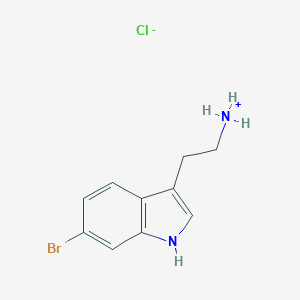

2-(6-Bromo-1H-indol-3-YL)ethanamine hydrochloride

Descripción general

Descripción

2-(6-Bromo-1H-indol-3-YL)ethanamine hydrochloride, also known by its CAS number 96624-18-9, is an amine compound . It has a molecular weight of 239.11 and a molecular formula of C10H11BrN2 . The compound is typically a yellow to brown solid .

Molecular Structure Analysis

The InChI code for 2-(6-Bromo-1H-indol-3-YL)ethanamine hydrochloride is 1S/C10H11BrN2/c11-8-1-2-9-7(3-4-12)6-13-10(9)5-8/h1-2,5-6,13H,3-4,12H2 . This code provides a textual representation of the molecule’s structure.Physical And Chemical Properties Analysis

2-(6-Bromo-1H-indol-3-YL)ethanamine hydrochloride is a yellow to brown solid . It has a molecular weight of 239.11 and a molecular formula of C10H11BrN2 . The compound should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Antibiotic Adjuvant and Anti-Biofilm Agent

The compound has been explored as a potential anti-biofilm agent and antibiotic adjuvant against Staphylococcus aureus, including methicillin-resistant strains (MRSA). It has shown promise in enhancing the efficacy of traditional antibiotics like oxacillin, potentially lowering the required dosage and broadening the spectrum of antibiotic treatments .

Antiviral Activity

Indole derivatives, including 2-(6-Bromo-1H-indol-3-YL)ethanamine hydrochloride, have been reported to possess antiviral properties. They have been studied for their inhibitory activity against various viruses, including influenza and Coxsackie B4 virus, indicating their potential as antiviral agents .

Anticancer Properties

Research has indicated that indole derivatives can exhibit anticancer activities. The specific mechanisms and effectiveness of 2-(6-Bromo-1H-indol-3-YL)ethanamine hydrochloride in this regard would be an area of significant interest for further exploration .

Anti-Inflammatory and Analgesic Effects

Some indole derivatives have been evaluated for their in vivo anti-inflammatory and analgesic activities. These properties make them candidates for the development of new therapeutic agents to treat inflammation and pain-related disorders .

Molecular Sensing Applications

Indole compounds have been used to enhance the fluorescence of molecular sensors. This application is particularly relevant in the development of new signaling motifs for molecular sensors, which can be used in various scientific and medical diagnostics .

Molecular Docking Studies

Indole derivatives have been utilized in molecular docking studies to understand their interaction with biological receptors. This application is crucial in drug design and discovery, helping to predict the binding affinity and activity of potential pharmaceutical compounds .

Safety and Hazards

The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Propiedades

IUPAC Name |

2-(6-bromo-1H-indol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2.ClH/c11-8-1-2-9-7(3-4-12)6-13-10(9)5-8;/h1-2,5-6,13H,3-4,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFXZBTZAVZBFET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC=C2CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40695232 | |

| Record name | 2-(6-Bromo-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Bromo-1H-indol-3-YL)ethanamine hydrochloride | |

CAS RN |

108061-77-4 | |

| Record name | 2-(6-Bromo-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

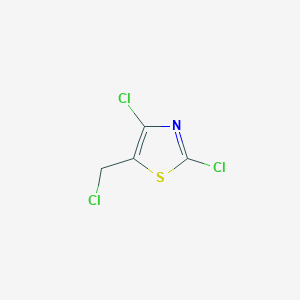

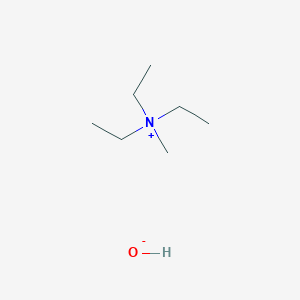

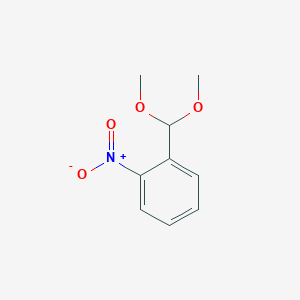

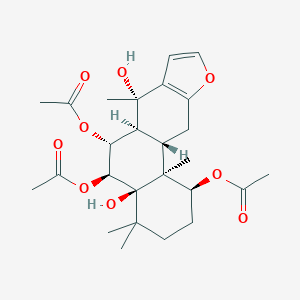

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

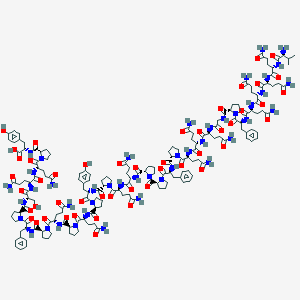

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Methylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B18398.png)

![3,4-Dimethoxy[7-13C]-benzoic Acid](/img/structure/B18406.png)